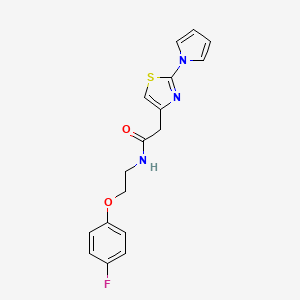
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a thiazole ring, and a fluorophenoxyethyl group, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The pyrrole and thiazole rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenoxyethyl group is introduced to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxyethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s fluorophenoxyethyl group can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-chlorophenoxy)ethyl)acetamide
- 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-bromophenoxy)ethyl)acetamide
- 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-methylphenoxy)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is unique due to the presence of the fluorine atom in the phenoxyethyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)23-10-7-19-16(22)11-14-12-24-17(20-14)21-8-1-2-9-21/h1-6,8-9,12H,7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYRMMYIHWZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














